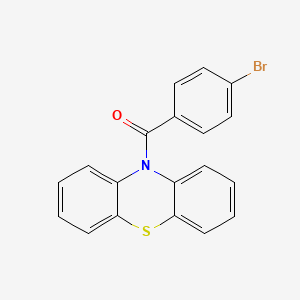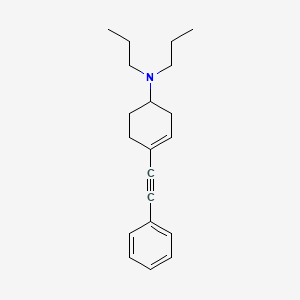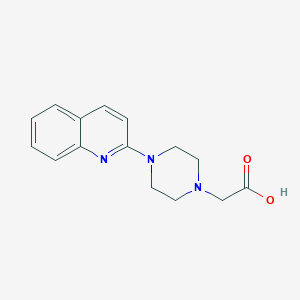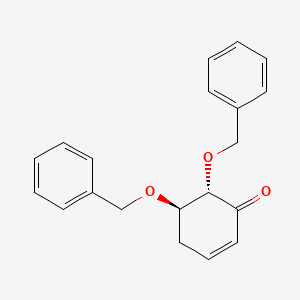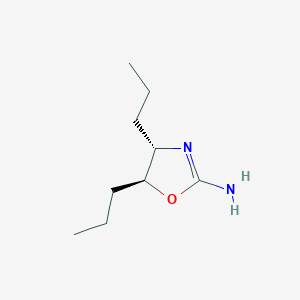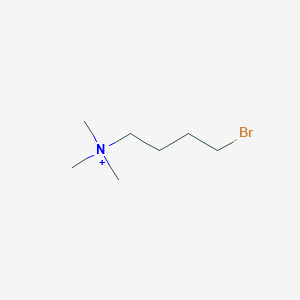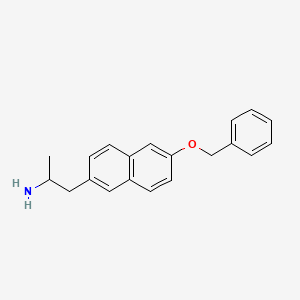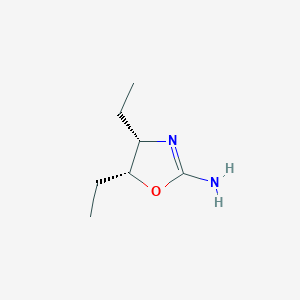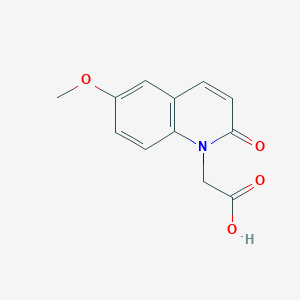
(6-Methylthio-2-naphthyl)isopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-metiltio-2-naftil)isopropilamina es un compuesto orgánico que pertenece a la clase de las naftilisopropilaminas. Este compuesto se caracteriza por la presencia de un anillo de naftaleno sustituido con un grupo metiltio en la posición 6 y un grupo isopropilamina en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6-metiltio-2-naftil)isopropilamina normalmente implica la introducción del grupo isopropilamina a un derivado de naftaleno. Un método común es la reacción de 6-metiltio-2-naftaldehído con isopropilamina en condiciones de aminación reductora. Este proceso puede ser catalizado por agentes reductores como el cianoborohidruro de sodio o el hidrógeno en presencia de un catalizador de paladio.
Métodos de producción industrial
La producción industrial de (6-metiltio-2-naftil)isopropilamina puede implicar procesos de aminación reductora a gran escala. Estos procesos se optimizan para obtener un alto rendimiento y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(6-metiltio-2-naftil)isopropilamina experimenta varias reacciones químicas, entre ellas:
Oxidación: El grupo metiltio puede oxidarse a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El compuesto puede reducirse para eliminar el grupo metiltio, produciendo un derivado de naftilisopropilamina.
Sustitución: El grupo isopropilamina puede participar en reacciones de sustitución nucleófila, donde puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Gas hidrógeno con un catalizador de paladio, borohidruro de sodio.
Sustitución: Haluros de alquilo, cloruros de acilo.
Productos principales
Oxidación: Sulfóxidos, sulfonas.
Reducción: Derivados de naftilisopropilamina.
Sustitución: Diversos compuestos de naftilisopropilamina sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Medicina: Se ha investigado por sus posibles efectos terapéuticos, particularmente en la modulación de los niveles de neurotransmisores.
Industria: Se utiliza en la síntesis de diversos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (6-metiltio-2-naftil)isopropilamina implica su interacción con las enzimas monoamino oxidasa. Al inhibir estas enzimas, el compuesto puede aumentar los niveles de neurotransmisores monoamina como la serotonina, la dopamina y la norepinefrina. Esta inhibición se logra mediante la unión del compuesto al sitio activo de la enzima, impidiendo la descomposición de los neurotransmisores .
Comparación Con Compuestos Similares
Compuestos similares
Naftilisopropilamina: Carece del grupo metiltio, lo que la hace menos rica en electrones y potencialmente menos potente como inhibidor de la monoamino oxidasa.
N-bencilaminfetamina: Contiene un grupo bencilo en lugar de un anillo de naftaleno, lo que da como resultado diferentes propiedades farmacológicas.
Singularidad
(6-metiltio-2-naftil)isopropilamina es única debido a la presencia tanto del anillo de naftaleno como del grupo metiltio. Esta combinación aumenta su capacidad de donación de electrones y su tamaño general, lo que podría aumentar su potencia como inhibidor de la monoamino oxidasa en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C14H17NS |
|---|---|
Peso molecular |
231.36 g/mol |
Nombre IUPAC |
1-(6-methylsulfanylnaphthalen-2-yl)propan-2-amine |
InChI |
InChI=1S/C14H17NS/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-10H,7,15H2,1-2H3 |
Clave InChI |
YTLQCSVRMANEOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)C=C(C=C2)SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



